2-[(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol
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Overview
Description
2-[(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol is a chiral compound with a pyrrolidine ring, a benzyl group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Ethanol Moiety: The ethanol moiety can be attached through a reductive amination reaction involving an aldehyde and a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-[(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Pharmacology: It can be studied for its potential effects on biological systems and its interactions with various receptors and enzymes.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol involves its interaction with specific molecular targets such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-[(S)-3-(Benzyl-amino)-pyrrolidin-1-yl]-ethanol: Similar structure but lacks the methyl group on the nitrogen atom.
2-[(S)-3-(Methyl-amino)-pyrrolidin-1-yl]-ethanol: Similar structure but lacks the benzyl group.
Uniqueness
2-[(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol is unique due to the presence of both the benzyl and methyl groups on the nitrogen atom, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets and potentially unique pharmacological properties.
Properties
IUPAC Name |
2-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-15(11-13-5-3-2-4-6-13)14-7-8-16(12-14)9-10-17/h2-6,14,17H,7-12H2,1H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJOQLFZFMQBGJ-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCN(C2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)[C@H]2CCN(C2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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